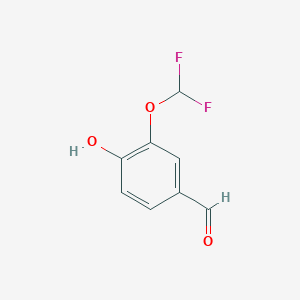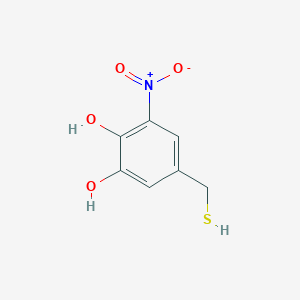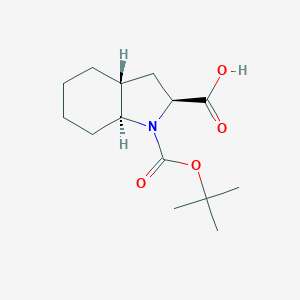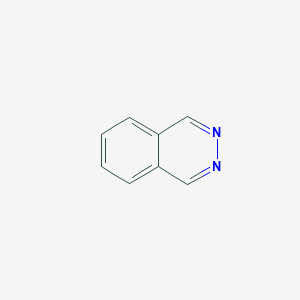
唒嗪
概述
描述
Phthalazine, also known as benzo-orthodiazine or benzopyridazine, is a heterocyclic organic compound with the molecular formula C₈H₆N₂. It is characterized by a bicyclic structure that includes two nitrogen atoms within a benzene ring, forming a ten-membered ring system. This compound is isomeric with other naphthyridines such as quinoxaline, cinnoline, and quinazoline .
科学研究应用
Phthalazine has a wide range of applications in scientific research:
Pharmaceuticals: It serves as a pharmacophore in the development of drugs for cardiovascular diseases, cancers, and other conditions.
Coordination Chemistry: Due to its ability to form complexes with transition metals, phthalazine is used in the synthesis of coordination compounds.
Pigments and Dyes: Phthalazine is a precursor in the synthesis of various pigments and dyes.
Biological Activity: Phthalazine derivatives exhibit significant biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
作用机制
Phthalazine is a heterocyclic organic compound with the molecular formula C8H6N2 . It has been the subject of numerous studies due to its significant biological activities and pharmacological properties .
Target of Action
Phthalazine derivatives have been found to exhibit anticancer activity by targeting various mechanisms such as apoptosis induction, tubulin polymerization inhibition, EGFR inhibition, and aurora kinase inhibition . They are also known to interact with various receptors such as PARP, EGFR, VEGFR-2, Aurora kinase, Proteasome, Hedgehog pathway, DNA topoisomerase, and P-glycoprotein .
Mode of Action
Phthalazine can behave as a diene in Diels–Alder (DA) cycloadditions, typically at the pyridazine ring . This interaction usually requires harsh conditions or sophisticated catalysts . As an unconventional example, phthalazine was reported to undergo cycloaddition with the [PCO]– anion without any catalyst .
Biochemical Pathways
Phthalazine derivatives have been found to affect various biochemical pathways. They are known to dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . They also interfere with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .
Result of Action
Phthalazine derivatives have been found to have significant antiproliferative activity . They have been shown to raise caspase-8 levels, reduce VEGF levels, and reduce TNF-α levels in HepG-2 cells . These changes can lead to a reduction in cell proliferation, indicating potential anticancer activity .
生化分析
Biochemical Properties
Phthalazine derivatives are popular pharmacophores as they are the core chemical motifs in many commercially available drugs . They are known to interact with various enzymes, proteins, and other biomolecules. For instance, they are considered as p38MAP kinase inhibitors, selective binders of gamma-aminobutyric acid (GABA) receptors, cyclooxygenase-2 (COX-2) inhibitors, and high-affinity ligands of voltages gated calcium channels .
Cellular Effects
Phthalazine derivatives reveal numerous pharmacological and biological activities such as antimicrobial, antidiabetic, analgesic, anticonvulsant, antitumor, antiproliferative, antiepileptic, anti-inflammatory, and vasorelaxant . They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Phthalazine exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: Phthalazine can be synthesized through several methods:
Condensation of o-phenylenediamine with glyoxal: This reaction occurs under acidic conditions, leading to the formation of the bicyclic diazine structure.
Condensation of w-tetrabromorthoxylene with hydrazine: This method involves the reaction of tetrabromorthoxylene with hydrazine to form phthalazine.
Reduction of chlorphthalazine with phosphorus and hydroiodic acid: This method reduces chlorphthalazine to phthalazine using phosphorus and hydroiodic acid.
Industrial Production Methods: Industrial production of phthalazine typically involves the condensation of o-phenylenediamine with glyoxal due to the availability and cost-effectiveness of the starting materials .
化学反应分析
Phthalazine undergoes various chemical reactions, including:
Oxidation: When oxidized with alkaline potassium permanganate, phthalazine yields pyridazine dicarboxylic acid.
Reduction: Zinc and hydrochloric acid reduce phthalazine to orthoxylylene diamine.
Substitution: Phthalazine can form various substituted derivatives through substitution reactions.
Complex Formation: Phthalazine can form complexes with transition metals, which is useful in coordination chemistry.
相似化合物的比较
Phthalazine is unique among its isomeric naphthyridines due to its specific structure and reactivity. Similar compounds include:
Quinoxaline: Another naphthyridine with a different arrangement of nitrogen atoms.
Cinnoline: An isomer with nitrogen atoms in different positions within the ring.
Quinazoline: Another isomer with a distinct nitrogen arrangement.
Phthalazine’s unique bicyclic structure and the presence of nitrogen atoms within the ring system contribute to its diverse reactivity and wide range of applications in various fields.
属性
IUPAC Name |
phthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c1-2-4-8-6-10-9-5-7(8)3-1/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSXCDWNBUNEEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NN=CC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9049407 | |
| Record name | Phthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow solid; [Merck Index] Yellow crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Phthalazine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21484 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
253-52-1 | |
| Record name | Phthalazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=253-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phthalazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000253521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PHTHALAZINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63241 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | PHTHALAZINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62484 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phthalazine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phthalazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.422 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHTHALAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91Y28DM24N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of phthalazine?
A1: Phthalazine has the molecular formula C8H6N2 and a molecular weight of 130.15 g/mol. []
Q2: What spectroscopic data is available for phthalazine characterization?
A2: Phthalazine can be characterized using various spectroscopic techniques, including FT-IR, FT-Raman, 1H NMR, 13C NMR, and mass spectrometry. [, , ] These techniques provide information about the functional groups, molecular structure, and vibrational modes present in the molecule. []
Q3: How do Grignard reagents react with phthalazine derivatives containing a nitrile group?
A3: Grignard reactions with 1-phthalazinecarbonitrile result in a variety of products, including 1-alkylphthalazines, dihydro-1-phthalazinecarbonitriles, 1(2H)-phthalazinones, and other unexpected compounds. [] The specific products and their yields depend on the Grignard reagent used and reaction conditions. Notably, the formation of 4-alkyl-3,4-dihydro-3-(1-phthalazinyl)-1-phthalazinecarbonitrile is unique to the Grignard reaction with 1-phthalazinecarbonitrile. []
Q4: Can phthalazines undergo Diels-Alder reactions?
A4: Yes, phthalazines can act as dienes in inverse-electron-demand Diels-Alder reactions. [, ] For instance, 1-substituted phthalazines react with enamines and ynamines, yielding 1-substituted naphthalenes and other fused heterocyclic systems. [, ] This reactivity highlights their versatility as building blocks in organic synthesis.
Q5: What is the role of phthalazine derivatives in coordination chemistry?
A5: Phthalazine derivatives, due to their nitrogen atoms, can act as ligands in metal complexes. [, , , ] For example, copper(I) complexes with phthalazine exhibit a unique paddle wheel-like shape, demonstrating their potential as building blocks for supramolecular architectures. [] These complexes are stabilized by intermolecular π-π and electrostatic interactions. []
Q6: What are the reported biological activities of phthalazine derivatives?
A6: Phthalazine derivatives demonstrate a diverse range of pharmacological activities, including: * Anticonvulsant: Some phthalazine derivatives display significant anticonvulsant activity in animal models, potentially by enhancing GABA neurotransmission. [] * Cardiovascular: Certain phthalazine analogs exhibit β-adrenergic blocking activity and vasorelaxant properties, making them promising candidates for treating cardiovascular diseases. [, ] * Antileishmanial: Several phthalazine derivatives, particularly 1,4-bis(substituted benzalhydrazino)phthalazines, have shown potent activity against Leishmania parasites, including drug-resistant strains. [] * Anticancer: Phthalazine-based compounds have exhibited antiproliferative effects against various cancer cell lines, including mechanisms involving Aurora kinase inhibition and induction of G2/M cell cycle arrest. [, , ]
Q7: How does the structure of a phthalazine derivative affect its biological activity?
A7: Structure-activity relationship (SAR) studies are crucial in understanding how structural modifications influence the potency and selectivity of phthalazine derivatives. For instance:
- In antileishmanial 1,4-bis(substituted benzalhydrazino)phthalazines, the type of substituent on the benzalhydrazino moiety significantly impacts the activity against L. braziliensis. []
- For phthalazines acting as aldehyde oxidase inhibitors, the polarity of substituents plays a significant role in enzyme binding. Increased polarity generally decreases the enzyme activity. []
- In phthalazine-based anticancer agents, modifications to the core structure and the introduction of specific substituents can influence their antiproliferative activity and selectivity towards different cancer cell lines. [, , ]
Q8: What is known about the metabolism of phthalazine itself?
A8: In vitro studies show that hydralazine, a well-known antihypertensive drug, is metabolized to phthalazine and phthalazin-1-one by microsomal enzymes requiring NADPH. [] The involvement of a reactive intermediate in this metabolic pathway is suggested, but further investigation is needed. []
Q9: How does the T755I polymorphism in aldehyde oxidase-1 affect phthalazine metabolism?
A9: The T755I (rs35217482) single-nucleotide polymorphism in the AOX1 gene, prevalent in East Asian populations, has been shown to negatively impact AOX1 dimer formation and reduce its catalytic activity. [] This results in a significantly reduced rate of phthalazine metabolism, potentially leading to altered drug response and interindividual variability in drug efficacy and toxicity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl]methylamino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B143649.png)

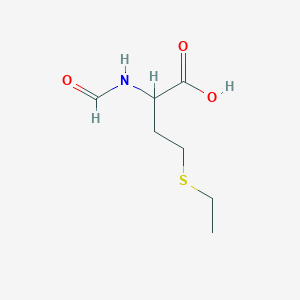
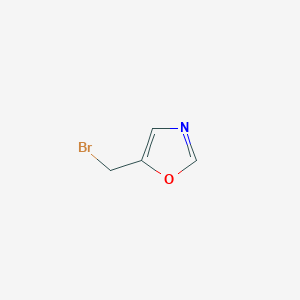


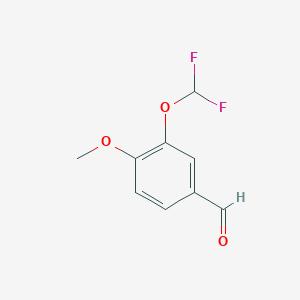
![(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B143669.png)
